molecular formula C21H24BrNO3S B11644749 2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11644749
M. Wt: 450.4 g/mol
InChI Key: MSCWTCQWEMSIPH-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the bromophenyl, ethylsulfanyl, and carboxylate groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the hexahydroquinoline core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-ketoester, and an amine are reacted under acidic conditions to form the hexahydroquinoline scaffold.

    Introduction of the bromophenyl group: The bromophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a bromobenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the ethylsulfanyl group: This step involves the nucleophilic substitution of an ethylsulfanyl group onto the hexahydroquinoline core, typically using an alkyl halide and a thiol in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylate group, which can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to form alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Chemical Biology: The compound is used as a probe to study various biochemical pathways and molecular interactions.

    Material Science: Its unique chemical properties make it a candidate for the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the carboxylate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Ethylsulfanyl)ethyl 4-phenyl-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-(Methylsulfanyl)ethyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Contains a methylsulfanyl group instead of an ethylsulfanyl group, which may influence its chemical properties.

Uniqueness

The presence of the ethylsulfanyl group and the bromophenyl group in 2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C21H24BrNO3S

Molecular Weight

450.4 g/mol

IUPAC Name

2-ethylsulfanylethyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C21H24BrNO3S/c1-3-27-11-10-26-21(25)18-13(2)23-16-8-5-9-17(24)20(16)19(18)14-6-4-7-15(22)12-14/h4,6-7,12,19,23H,3,5,8-11H2,1-2H3

InChI Key

MSCWTCQWEMSIPH-UHFFFAOYSA-N

Canonical SMILES

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)Br)C(=O)CCC2)C

Origin of Product

United States

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